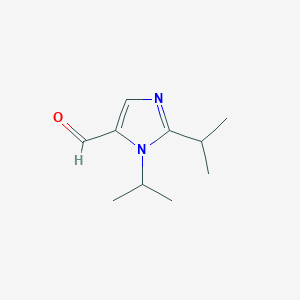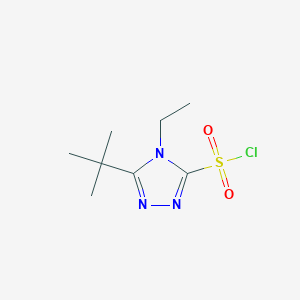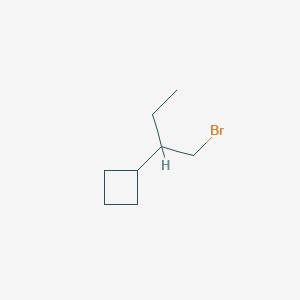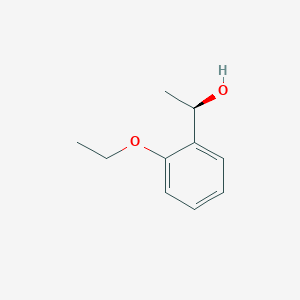
6-Bromo-8-methylquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-methylquinolin-3-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms
Métodos De Preparación
The synthesis of 6-Bromo-8-methylquinolin-3-ol can be achieved through several synthetic routes. One common method involves the bromination of 8-methylquinolin-3-ol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at a low level to prevent over-bromination .
Industrial production methods for quinoline derivatives often involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
6-Bromo-8-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinoline N-oxide .
Aplicaciones Científicas De Investigación
6-Bromo-8-methylquinolin-3-ol has a wide range of scientific research applications, including:
Biology: Quinoline derivatives, including this compound, exhibit antimicrobial, antiviral, and anticancer activities.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-methylquinolin-3-ol involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects.
Comparación Con Compuestos Similares
6-Bromo-8-methylquinolin-3-ol can be compared with other similar quinoline derivatives, such as:
6-Chloro-8-methylquinolin-3-ol: Similar in structure but with a chlorine atom instead of bromine, this compound may exhibit different reactivity and biological activities.
8-Methylquinolin-3-ol: Lacking the halogen substituent, this compound may have reduced reactivity compared to its brominated counterpart.
6-Bromoquinolin-3-ol: Without the methyl group, this compound may have different steric and electronic properties affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
6-bromo-8-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-8(11)3-7-4-9(13)5-12-10(6)7/h2-5,13H,1H3 |
Clave InChI |
UGIDNWCRQXPRMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=CC(=CN=C12)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13191179.png)

![6-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13191191.png)

![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)






![[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13191253.png)
![2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13191259.png)
